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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the
Potent A2B Adenosine Receptor Antagonist

Introduction

This technical guide provides a comprehensive overview of PSB-0788, a potent and selective
antagonist of the A2B adenosine receptor (A2BAR). Initially requested as a P2Y12 receptor
antagonist, extensive research has clarified that the primary target of PSB-0788 is the A2B
adenosine receptor. This document will detail the chemical structure, physicochemical
properties, and pharmacological activity of PSB-0788 as an A2BAR antagonist. It is intended
for researchers, scientists, and professionals in drug development who are interested in the
therapeutic potential of targeting the adenosine signaling pathway.

Chemical Structure and Properties

PSB-0788 is a synthetic organic molecule belonging to the xanthine class of compounds. Its
chemical structure is characterized by a purine-2,6-dione core, substituted at the 1, 8, and 7
positions.

Table 1: Chemical and Physical Properties of PSB-0788
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Property Value Source(s)
8-(4-{[4-(4-
chlorobenzyl)piperazin-1-

IUPAC Name Yhpip [1][2]

ylJsulfonyl}phenyl)-1-propyl-
1H-purine-2,6(3H,7H)-dione

8-[4-[4-(4-

Chlorobenzyl)piperazide-1-
Synonyms [2]

sulfonyl)phenyl]]-1-

propylxanthine

Molecular Formula C25H27CIN6O4S [1112][3]
Molecular Weight 543.04 g/mol [11121[3]
CAS Number 1027513-54-7 [1][21[3]
Appearance White solid [1]
Solubility <54.3 mg/mL in DMSO [11[2]
Purity >98% (HPLC) [2]
Storage Store at -20°C [1]

Pharmacological Properties

PSB-0788 is a highly potent and selective antagonist of the human A2B adenosine receptor. Its
antagonistic activity has been characterized through various in vitro assays, demonstrating
nanomolar potency.

Table 2: Pharmacological Data for PSB-0788
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Parameter Receptor Species Value Source(s)

A2B Adenosine

ICso0 Human 3.64 nM [2]
Receptor
A2B Adenosine

Ki Human 0.393 nM [4]
Receptor
>100-fold

o selective over
Selectivity Human - [2]

hAz1, hAza, and

hAs receptors

Signaling Pathways

As an antagonist of the A2B adenosine receptor, PSB-0788 blocks the downstream signaling
cascades initiated by the binding of adenosine to this G protein-coupled receptor (GPCR). The
A2B receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of
adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cCAMP) levels. This, in turn,
activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to
diverse cellular responses.
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Figure 1: A2B Adenosine Receptor Signaling Pathway and Inhibition by PSB-0788.
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Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to
characterize the properties of A2B adenosine receptor antagonists like PSB-0788.

Synthesis of PSB-0788

A detailed, step-by-step synthesis protocol for PSB-0788 is not readily available in the public
domain. However, based on its chemical structure, a plausible synthetic route would involve the
multi-step synthesis of the substituted xanthine core, followed by the coupling of the sulfonyl
chloride side chain. A general approach might involve:

o Synthesis of the 8-aryl-1-propylxanthine core: This could be achieved through the reaction of
a substituted benzaldehyde with 1-propyl-5,6-diaminouracil.

o Chlorosulfonylation of the aryl group: The 8-phenyl group would then be chlorosulfonylated
to introduce the -SO2Cl functional group.

o Coupling with the piperazine moiety: The final step would involve the reaction of the sulfonyl
chloride intermediate with 4-(4-chlorobenzyl)piperazine to yield PSB-0788.

Purification at each step would likely be performed using column chromatography, and the final
product's identity and purity confirmed by techniques such as 'H NMR, 3C NMR, and mass
spectrometry.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of PSB-0788 for the A2B adenosine
receptor.

e Membrane Preparation: Membranes are prepared from cells recombinantly expressing the
human AzB adenosine receptor (e.g., HEK293 or CHO cells).

o Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI (pH 7.4), is used.

o Radioligand: A radiolabeled AzB receptor antagonist with high affinity, such as [3H]PSB-603,
is used.
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Incubation: The cell membranes, radioligand, and varying concentrations of PSB-0788 are
incubated together to allow for competitive binding.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through
glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: The ICso value (the concentration of PSB-0788 that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis of the
competition binding data. The Ki value is then calculated from the ICso value using the
Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/Ke), where [L] is the concentration of the
radioligand and Ke is its dissociation constant.
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Figure 2: General Workflow for a Radioligand Binding Assay.

Functional Assay for ICso Determination (CAMP
Accumulation Assay)

This assay measures the ability of PSB-0788 to inhibit the functional response of the A2B

receptor to an agonist.
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e Cell Culture: Cells expressing the A2B receptor are cultured in appropriate media.

e Agonist Stimulation: The cells are stimulated with a known AzB receptor agonist (e.g., NECA)
in the presence of varying concentrations of PSB-0788. A phosphodiesterase inhibitor is
often included to prevent cCAMP degradation.

o Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

o CAMP Quantification: The concentration of CAMP in the cell lysates is measured using a
commercially available kit, such as an ELISA or HTRF assay.

o Data Analysis: The cAMP levels are plotted against the concentration of PSB-0788. The ICso
value, representing the concentration of PSB-0788 that inhibits 50% of the agonist-induced
cAMP production, is determined by fitting the data to a dose-response curve.

Addressing the P2Y12 Receptor Discrepancy

It is important to reiterate that extensive literature review confirms PSB-0788 as a selective Az2B
adenosine receptor antagonist. There is no significant evidence to support its activity as a
P2Y12 receptor antagonist. The P2Y12 receptor is a distinct GPCR primarily involved in platelet
aggregation and is the target of antiplatelet drugs like clopidogrel. While both adenosine and
ADP (the ligand for P2Y12) signaling can influence platelet function, PSB-0788's mechanism of
action is through the adenosine pathway. Any observed effects of PSB-0788 on platelet
function would likely be indirect and mediated through its antagonism of A2B receptors on
platelets or other relevant cell types.

Conclusion

PSB-0788 is a valuable research tool for investigating the physiological and pathophysiological
roles of the A2B adenosine receptor. Its high potency and selectivity make it a suitable probe for
elucidating the involvement of A2B receptor signaling in various processes, including
inflammation, angiogenesis, and neurotransmission. This technical guide provides a
foundational understanding of its chemical and pharmacological properties, along with
standardized methodologies for its characterization. Future research with PSB-0788 will
continue to shed light on the therapeutic potential of targeting the A2B adenosine receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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